molecular formula C13H16O2 B7814386 Ethyl (1R,2R)-2-(o-Tolyl)cyclopropanecarboxylate

Ethyl (1R,2R)-2-(o-Tolyl)cyclopropanecarboxylate

Cat. No.: B7814386
M. Wt: 204.26 g/mol
InChI Key: DSCOQCBAVINWIM-UHFFFAOYSA-N
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Description

Ethyl (1R,2R)-2-(o-Tolyl)cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound is characterized by the presence of a cyclopropane ring substituted with an ethyl ester group and an o-tolyl group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-(o-Tolyl)cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate olefin precursor. One common method is the reaction of ethyl diazoacetate with an o-tolyl-substituted alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-(o-Tolyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to a more stable alkane.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Ethyl (1R,2R)-2-(o-Tolyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1R,2R)-2-(o-Tolyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The cyclopropane ring can induce strain in the target molecule, leading to conformational changes that affect the compound’s biological activity.

Comparison with Similar Compounds

Ethyl (1R,2R)-2-(o-Tolyl)cyclopropanecarboxylate can be compared with other cyclopropane carboxylates, such as:

    Ethyl (1S,2S)-2-(o-Tolyl)cyclopropanecarboxylate: Differing in stereochemistry, which can lead to different biological activities.

    Mthis compound: Differing in the ester group, which can affect the compound’s reactivity and solubility.

    Ethyl (1R,2R)-2-(p-Tolyl)cyclopropanecarboxylate: Differing in the position of the tolyl group, which can influence the compound’s steric and electronic properties.

This compound is unique due to its specific stereochemistry and the presence of the o-tolyl group, which can impart distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-(2-methylphenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-7-5-4-6-9(10)2/h4-7,11-12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCOQCBAVINWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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